molecular formula C8H8O3 B8235863 Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid

Cat. No.: B8235863
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-ZVXKLMNQSA-N
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Description

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid is a synthetically versatile chiral intermediate. It is known for its unique tricyclic structure, which makes it an important compound in various chemical and pharmaceutical applications. The compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid can be synthesized from norbornadiene. The synthesis involves a series of steps, including the formation of a racemic mixture, which is then separated into its enantiomers. One common method for separation involves crystallization with a chiral amine, such as l-(-)-α-methylbenzylamine . Another method involves enzymatic hydrolysis of the corresponding methyl ester using commercial lipases .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,3R,4R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4?,5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-ZVXKLMNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3[C@H]1C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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